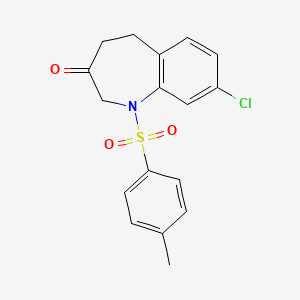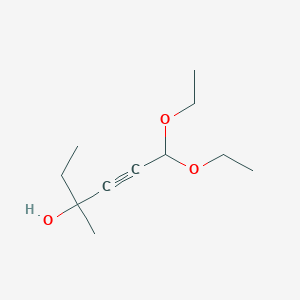
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring with two carboxylic acid groups, one of which is substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of cyclobutene with carbonyl chloride in the presence of a catalyst to introduce the chlorocarbonyl group. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclobutane derivatives.
Industry: It is used in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism by which (1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The chlorocarbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins or other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group, making it less reactive in certain types of chemical reactions.
Cyclobutane-1,3-dicarboxylic acid: Has carboxylic acid groups in different positions, leading to different chemical properties and reactivity.
Cyclobutane-1,1-dicarboxylic acid: Features two carboxylic acid groups on the same carbon, resulting in different steric and electronic effects.
Uniqueness
(1R,2S)-2-(Chlorocarbonyl)cyclobutane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
31838-29-6 |
|---|---|
Fórmula molecular |
C6H7ClO3 |
Peso molecular |
162.57 g/mol |
Nombre IUPAC |
(1R,2S)-2-carbonochloridoylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7ClO3/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,9,10)/t3-,4+/m0/s1 |
Clave InChI |
ZYDTUTRMHOVKRQ-IUYQGCFVSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)Cl |
SMILES canónico |
C1CC(C1C(=O)O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


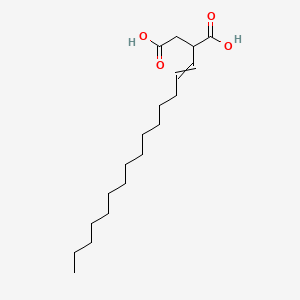
![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)

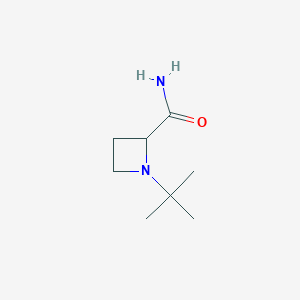
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)
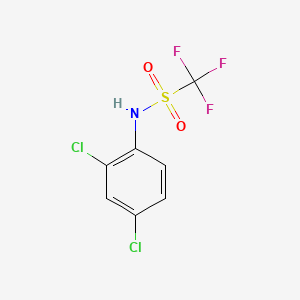
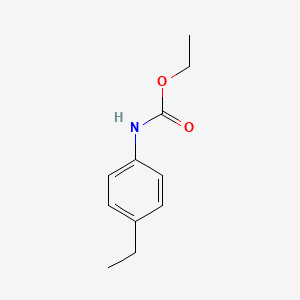
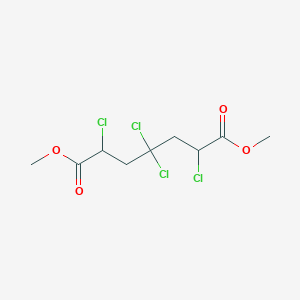

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
